1H-Indole-2-hexadecanol, 4-methoxy-

Catalog No.
S15769246
CAS No.
651331-44-1
M.F
C25H41NO2
M. Wt
387.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-2-hexadecanol, 4-methoxy-

CAS Number

651331-44-1

Product Name

1H-Indole-2-hexadecanol, 4-methoxy-

IUPAC Name

16-(4-methoxy-1H-indol-2-yl)hexadecan-1-ol

Molecular Formula

C25H41NO2

Molecular Weight

387.6 g/mol

InChI

InChI=1S/C25H41NO2/c1-28-25-19-16-18-24-23(25)21-22(26-24)17-14-12-10-8-6-4-2-3-5-7-9-11-13-15-20-27/h16,18-19,21,26-27H,2-15,17,20H2,1H3

InChI Key

FUOATDWBNUZXPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)CCCCCCCCCCCCCCCCO

1H-Indole-2-hexadecanol, 4-methoxy- is a complex organic compound that belongs to the indole family, characterized by its unique structure combining a long-chain alcohol and a methoxy group. The molecular formula for this compound is C25H41NO2C_{25}H_{41}NO_2, and it has a molecular weight of approximately 387.6 g/mol. The compound features an indole core, which is a significant heterocyclic structure found in numerous natural products and pharmaceuticals, contributing to its diverse biological activities .

The presence of the hexadecanol chain enhances its hydrophobic properties, potentially affecting its solubility and permeability through biological membranes. The methoxy group may also influence its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry .

Due to its functional groups:

  • Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: It can be reduced to form various alcohols or amines.
  • Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, particularly at the 3-position, due to its electron-rich nature .

Reagents commonly used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles like halogens or sulfonyl chlorides for substitution reactions.

Indole derivatives are known for their significant biological activities. 1H-Indole-2-hexadecanol, 4-methoxy- has been investigated for potential therapeutic applications, including:

  • Antiviral Activity: Some studies suggest that indole derivatives exhibit antiviral properties, making them candidates for further research in virology.
  • Anticancer Potential: The compound may interact with cellular pathways involved in cancer proliferation and survival.
  • Antimicrobial Properties: It may also demonstrate activity against various bacterial strains .

The mechanism of action likely involves binding to specific receptors or enzymes, modulating their activity and leading to desired biological effects.

The synthesis of 1H-Indole-2-hexadecanol, 4-methoxy- can be achieved using several methods:

  • Larock Heteroannulation Reaction: This method involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne to form the indole core.
  • Fischer Indole Synthesis: A phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole structure. Subsequent reactions introduce the hexadecanol chain through esterification or amidation followed by reduction .

Industrial production typically involves optimizing these methods for yield and purity through careful control of reaction conditions such as temperature and solvent choice.

1H-Indole-2-hexadecanol, 4-methoxy- has various applications across multiple fields:

  • Pharmaceuticals: It is explored for potential therapeutic uses in treating viral infections, cancers, and bacterial infections.
  • Material Science: Its unique properties make it suitable for developing new materials and formulations.
  • Research: As a building block in organic synthesis, it aids in studying reaction mechanisms and developing more complex molecules .

Research on interaction studies involving 1H-Indole-2-hexadecanol, 4-methoxy- focuses on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. Investigations often involve:

  • Binding Assays: To determine how well the compound interacts with specific receptors or enzymes.
  • In Vivo Studies: To assess the biological effects in living organisms and understand pharmacokinetics .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1H-Indole-2-hexadecanol, 4-methoxy-. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberMolecular FormulaKey Features
1H-Indole-3-hexadecanol, 4-methoxy651331-36-1C25H41NO2Similar structure but differs at the indole position
Hexadecanol36653-82-4C16H34OShorter carbon chain; common fatty alcohol
4-Methoxyindole138363C9H9NOLacks long-chain alcohol; simpler structure
2-Hexadecanol14852-31-4C16H34OSimilar alcohol structure; no indole component

The uniqueness of 1H-Indole-2-hexadecanol, 4-methoxy-, lies in its combination of an indole core with a long-chain alcohol and methoxy group, which may enhance its bioactivity compared to other similar compounds .

XLogP3

8.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

387.313729551 g/mol

Monoisotopic Mass

387.313729551 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-15

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